molecular formula C9H10N4O2 B2372388 1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid CAS No. 1030620-57-5

1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid

Cat. No. B2372388
CAS RN: 1030620-57-5
M. Wt: 206.205
InChI Key: YVDRJBGUCMZMDC-UHFFFAOYSA-N
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Description

“1’,3’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid” is a specialty product for proteomics research . Its molecular formula is C9H10N4O2 and has a molecular weight of 206.21 .

Scientific Research Applications

Polyaddition Reactions

  • Polyaddition with Metal Complexes : A study conducted by Maślińska-Solich et al. (1995) explored the polyaddition of methacrolein dimer in the presence of polymeric Mn(II), Co(II), and Cu(II) complexes. This reaction forms a carboxylic acid, which undergoes self-condensation, illustrating the compound's utility in complex chemical reactions (Maślińska-Solich, A. et al., 1995).

Crystal Engineering

  • Hydrogen-bonding Supramolecular Architectures : Wang et al. (2011) researched cocrystallization with 5-sulfosalicylic acid, highlighting the role of hydrogen-bonding in crystal engineering and host-guest chemistry. The study demonstrates the significance of carboxylic acids in forming stable crystal structures (Wang, L. et al., 2011).

Insulin-mimetic Activities

  • Metal Complexes with Carboxylic Acids : Nakai et al. (2005) synthesized metal complexes with 3-hydroxypyridine-2-carboxylic acid, investigating their insulin-mimetic activities. This highlights the potential biomedical applications of such complexes involving carboxylic acids (Nakai, M. et al., 2005).

Amide Formation and Hydrogen Bonding

  • Acid−Amide Hydrogen Bonding : A study by Wash et al. (1997) showed how a carboxylic acid acts in molecular recognition to form hydrogen-bonded dimers, essential for understanding intermolecular interactions in various chemical and biological systems (Wash, P. et al., 1997).

Catalysis in Organic Reactions

  • Coordination Polymers for Tandem Reactions : Research by Karmakar et al. (2022) on Zn(II) coordination polymers with carboxylate ligands, such as 1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid, showed their efficiency in catalyzing tandem deacetalization–Knoevenagel reactions. This illustrates the compound's role in facilitating complex organic reactions (Karmakar, A. et al., 2022).

properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-6(4-13(2)12-5)7-3-8(9(14)15)11-10-7/h3-4H,1-2H3,(H,10,11)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDRJBGUCMZMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NNC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid

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